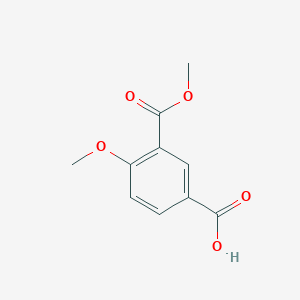

1,3-Benzenedicarboxylic acid, 4-methoxy-, 3-methyl ester

Descripción

4-Methoxy-3-(methoxycarbonyl)benzoic acid is a substituted benzoic acid derivative characterized by a methoxy group (-OCH₃) at the 4-position and a methoxycarbonyl group (-COOCH₃) at the 3-position of the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and bioactive molecules. Its structural features allow for further functionalization, such as amidation or esterification, to generate derivatives with tailored properties .

Propiedades

Número CAS |

28045-71-8 |

|---|---|

Fórmula molecular |

C10H9O5- |

Peso molecular |

209.17 g/mol |

Nombre IUPAC |

4-methoxy-3-methoxycarbonylbenzoate |

InChI |

InChI=1S/C10H10O5/c1-14-8-4-3-6(9(11)12)5-7(8)10(13)15-2/h3-5H,1-2H3,(H,11,12)/p-1 |

Clave InChI |

JIWBFQWPLSWTBT-UHFFFAOYSA-M |

SMILES canónico |

COC1=C(C=C(C=C1)C(=O)O)C(=O)OC |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 4-Methoxy-3-(methoxycarbonyl)benzoic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzoic acid derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 4-methoxy-3-(methoxycarbonyl)benzoic acid with key analogues:

Key Observations:

- Electron-Withdrawing vs. Donor Groups: The methoxycarbonyl group (-COOCH₃) at position 3 in the target compound enhances electrophilicity, facilitating nucleophilic reactions (e.g., amidation) compared to electron-donating groups like -CH₃ in 4-methoxy-3-methylbenzoic acid .

- Bioactivity: Introduction of a hydroxyl group at position 4 (as in 4-hydroxy-3-(methoxycarbonyl)benzoic acid) significantly improves analgesic activity, likely due to increased hydrogen bonding with biological targets .

- Synthetic Utility: Carbamoyl derivatives (e.g., 3-[(3-chlorophenyl)carbamoyl]-4-methoxybenzoic acid) exhibit high purity (>97%) and stability, making them suitable for pharmaceutical development .

Physicochemical Properties

- Solubility: The presence of polar groups (-COOCH₃, -OH) enhances aqueous solubility. For example, 4-hydroxy-3-(methoxycarbonyl)benzoic acid is more water-soluble than the non-hydroxylated analogue .

- Thermal Stability: Methoxycarbonyl-substituted derivatives generally exhibit higher melting points (e.g., 411–412 K for 4-benzyloxy-3-methoxybenzoic acid) due to intermolecular dipole interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.